molecular formula C10H13N3 B2509460 dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine CAS No. 25957-73-7

dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine

Cat. No.: B2509460
CAS No.: 25957-73-7
M. Wt: 175.235
InChI Key: DDPMLJKOKMCYEG-UHFFFAOYSA-N
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Description

Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the dimethylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions involving reagents such as acyl bromides and propargylamines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-5-12-10-6-11-4-3-9(8)10/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMLJKOKMCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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